molecular formula C14H13NO2 B14380406 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one CAS No. 90052-65-6

4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B14380406
CAS No.: 90052-65-6
M. Wt: 227.26 g/mol
InChI Key: UISGOTHVFQPXAF-UHFFFAOYSA-N
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Description

4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a naphthalene ring fused to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with appropriate amines and carbonyl compounds under controlled conditions. For instance, the reaction of naphthalen-1-ylamine with methyl isocyanate can yield the desired oxazolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene oxides.

    Reduction: Reduction reactions can yield naphthalene derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene oxides, while substitution reactions can produce a variety of naphthalene derivatives with different functional groups.

Scientific Research Applications

4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthylamine share structural similarities with 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one.

    Oxazolidinones: Other oxazolidinone compounds, such as linezolid, have similar core structures but different substituents.

Uniqueness

This compound is unique due to the combination of the naphthalene ring and the oxazolidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90052-65-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-methyl-3-naphthalen-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H13NO2/c1-10-9-17-14(16)15(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3

InChI Key

UISGOTHVFQPXAF-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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